REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][C:5]=1[Cl:11].N([O-])=O.[Na+].N(O)=O.C([O-])(O)=O.[Na+].[C:25]([Cu])#[N:26].[C-]#N.[K+]>OS(O)(=O)=O.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([C:25]#[N:26])=[CH:6][C:5]=1[Cl:11] |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)N)Cl)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
FeCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 0-5° C
|
Type
|
STIRRING
|
Details
|
It was stirred for 10 min.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to attain room temperature
|
Type
|
STIRRING
|
Details
|
It was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
finally heated on a steam bath for 0.5 h
|
Duration
|
0.5 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C#N)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |